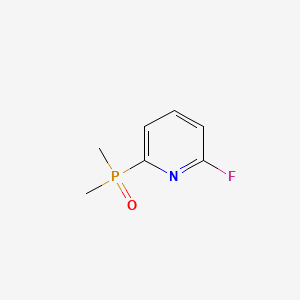

2-(Dimethylphosphoryl)-6-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9FNOP |

|---|---|

Molecular Weight |

173.12 g/mol |

IUPAC Name |

2-dimethylphosphoryl-6-fluoropyridine |

InChI |

InChI=1S/C7H9FNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |

InChI Key |

JGJGNUZXJRTESE-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylphosphoryl 6 Fluoropyridine and Analogues

Strategies for Direct C-P Bond Formation on Fluorinated Pyridine (B92270) Systems

The most direct route to pyridylphosphonates involves the formation of a carbon-phosphorus bond on a pre-existing fluorinated pyridine ring. This can be achieved through transition metal-catalyzed cross-coupling reactions or by nucleophilic substitution.

Transition metal catalysis provides a powerful tool for the formation of C-P bonds, offering high efficiency and functional group tolerance. researchgate.net Palladium-based systems are the most extensively studied, though other metals have also been employed.

Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are a cornerstone for synthesizing arylphosphonates. This methodology typically involves the reaction of an aryl halide (or triflate) with a P(O)H compound, such as dimethyl phosphite (B83602), in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com

For the synthesis of 2-(dimethylphosphoryl)-6-fluoropyridine (B6209536), a common precursor would be 2-chloro-6-fluoropyridine (B1582542) or 2-bromo-6-fluoropyridine. The greater reactivity of bromine and iodine compared to chlorine in the key oxidative addition step often makes bromo- or iodo-pyridines the substrates of choice. nih.gov The catalytic cycle generally begins with the oxidative addition of the palladium(0) complex to the carbon-halogen bond of the fluoropyridine. Subsequent transmetalation with the deprotonated P(O)H compound, followed by reductive elimination, yields the desired pyridylphosphonate and regenerates the active Pd(0) catalyst. youtube.com

Research has demonstrated the successful application of this strategy to various pyridine systems. For instance, the chemoselective coupling at the position of a bromine atom in bromo-chloropyridine C-nucleosides highlights the selectivity achievable with palladium catalysis. nih.gov Efficient palladium-catalyzed reactions have also been developed for the 2-fluoroallylation of P(O)H compounds, showcasing the formation of C-P bonds in fluorine-containing molecules. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Phosphorylation of Halopyridines

| Aryl Halide Substrate | Phosphorus Reagent | Pd Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromo-6-chloropyridine deriv. | Diethyl phosphite | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Good |

| 2-Iodopyridine | Dibutyl phosphite | Pd(PPh₃)₄ | Et₃N | Acetonitrile | High |

Note: This table presents generalized conditions based on established methodologies for halopyridine phosphorylation. Specific yields are substrate-dependent.

While palladium is the most common catalyst, other transition metals like nickel and copper have also been utilized for C-P bond formation. Nickel catalysts can be a more cost-effective alternative to palladium and have shown high reactivity in cross-coupling reactions, including the formation of C-P bonds. Copper-catalyzed methods, often referred to as Ullmann-type couplings, are also effective, particularly for aryl iodides, and can offer different reactivity profiles and substrate scope. These alternative metals are receiving increasing attention for their unique catalytic properties. nih.gov

Nucleophilic aromatic substitution (SNAr) offers a complementary, metal-free approach to C-P bond formation. This method is particularly effective for electron-deficient aromatic rings, such as pyridine, especially when substituted with strong electron-withdrawing groups. The fluorine atom itself acts as an activating group, and the pyridine nitrogen further lowers the electron density of the ring, facilitating nucleophilic attack.

In this strategy, a phosphoryl anion, typically generated by treating a dialkyl phosphite (e.g., dimethyl phosphite) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), attacks the electron-deficient carbon atom bearing a suitable leaving group. For a substrate like 2,6-difluoropyridine (B73466), the fluoride (B91410) ion is the leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org

The regioselectivity of SNAr reactions on polyfluorinated pyridines is well-documented. On pentafluoropyridine, nucleophilic attack generally occurs at the C-4 position. rsc.org However, in a 2,6-disubstituted pyridine, attack is directed to the 2- and 6-positions. In a molecule like 2-chloro-6-fluoropyridine, the relative leaving group ability of chloride versus fluoride can influence the reaction outcome, although often the high reactivity of the 2/6 positions governs selectivity. guidechem.com

Table 2: Nucleophilic Aromatic Substitution for C-P Bond Formation

| Substrate | Nucleophile Source | Base | Solvent | Product Position |

|---|---|---|---|---|

| 2,6-Difluoropyridine | Dimethyl phosphite | NaH | THF | 2- or 6-position |

| Pentafluoropyridine | Diethyl phosphite | K₂CO₃ | DMF | 4-position |

Note: This table illustrates potential SNAr reactions for synthesizing fluorinated pyridylphosphonates.

Transition Metal-Catalyzed Phosphorylation Approaches

Derivatization of Existing Pyridine Frameworks

This strategy involves multi-step syntheses starting from a pyridine derivative that is subsequently modified to install the required functional groups. This can be approached in two primary ways: fluorination of a pre-existing pyridylphosphonate or phosphorylation of a fluorinated pyridine.

One pathway begins with a readily available (dimethylphosphoryl)pyridine. A fluorine atom can then be introduced at the 6-position using modern C-H activation and fluorination techniques. For instance, methods using silver(II) fluoride (AgF₂) have been shown to be highly effective for the site-selective C-H fluorination of pyridines and diazines, preferentially occurring at the position adjacent to the nitrogen atom. researchgate.net This late-stage functionalization allows for the rapid diversification of complex molecules. nih.gov

Alternatively, one can start with a disubstituted pyridine such as 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. A selective C-P bond formation can then be performed at one of the halogenated positions. This relies on the differential reactivity of the leaving groups, either in a transition metal-catalyzed cross-coupling or a nucleophilic substitution reaction, as described in section 2.1. The ability to perform selective transformations on polyhalogenated pyridines is a key enabling technology for this approach. nih.gov

Introduction of the Dimethylphosphoryl Group

The incorporation of a dimethylphosphoryl moiety onto a pyridine scaffold can be achieved through several synthetic strategies, most notably via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

One common approach involves the reaction of a dihalopyridine, such as 2,6-difluoropyridine or 2-chloro-6-fluoropyridine, with a phosphorus-containing nucleophile. The fluorine atom on the pyridine ring, being highly electronegative, activates the carbon-fluorine bond, making it susceptible to nucleophilic attack. lookchem.com In a typical procedure, 2,6-difluoropyridine can be reacted with a salt of dimethylphosphine (B1204785) oxide in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to facilitate the reaction. The choice of the starting dihalopyridine can influence the regioselectivity of the substitution, with the reaction of 3-substituted-2,6-difluoropyridines with nucleophiles often showing preferential substitution at the 2-position. lookchem.com

Alternatively, palladium-catalyzed cross-coupling reactions offer a versatile method for the formation of the C-P bond. The Hirao reaction, for instance, involves the phosphinoylation or phosphonation of aryl halides with >P(O)H reagents. mdpi.com In this context, a 2-halo-6-fluoropyridine (where the halo group is typically bromine or iodine) can be coupled with dimethylphosphine oxide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a suitable ligand. The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination to yield the desired 2-(dimethylphosphoryl)-6-fluoropyridine. mdpi.com

Table 1: Comparison of Methods for Introducing the Dimethylphosphoryl Group

| Method | Starting Material Example | Reagent | Catalyst/Conditions | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Difluoropyridine | Dimethylphosphine oxide salt | Base (e.g., NaH), DMSO | Transition-metal-free, often good yields | May require strongly activated substrates |

| Palladium-Catalyzed Cross-Coupling | 2-Bromo-6-fluoropyridine | Dimethylphosphine oxide | Pd(OAc)2, ligand, base | Broad substrate scope, milder conditions | Requires a catalyst, potential for side reactions |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on the pyridine ring is crucial for the synthesis of 2-(dimethylphosphoryl)-6-fluoropyridine and its analogs. Regioselective fluorination can be accomplished either by direct fluorination of a pre-functionalized pyridine or by utilizing a pre-fluorinated starting material.

Direct C-H fluorination of pyridines presents a significant challenge due to the electron-deficient nature of the pyridine ring. However, recent advancements have enabled such transformations. For instance, the use of Selectfluor in the presence of a suitable catalyst or under specific reaction conditions can achieve regioselective fluorination. nih.gov The directing effect of existing substituents on the pyridine ring plays a critical role in determining the position of fluorination. For a 2-substituted pyridine, fluorination often occurs at the positions ortho or para to the directing group.

A more common and predictable approach involves starting with a pre-fluorinated pyridine derivative. For example, the synthesis can commence with 2,6-difluoropyridine, where one of the fluorine atoms is subsequently displaced by the dimethylphosphoryl group, as described in the previous section. This strategy ensures the fluorine atom is positioned at the desired C6 position. Another route involves the fluorination of a corresponding chloropyridine derivative, such as 2-chloro-6-hydroxypyridine, which can be converted to 2-chloro-6-fluoropyridine using a fluorinating agent like potassium fluoride in a polar aprotic solvent.

Table 2: Overview of Regioselective Fluorination Strategies

| Strategy | Starting Material Example | Fluorinating Agent | Key Features |

| Direct C-H Fluorination | 2-(Dimethylphosphoryl)pyridine | Selectfluor | Direct functionalization, regioselectivity depends on directing groups |

| Substitution on a Pre-fluorinated Ring | 2,6-Difluoropyridine | - | Fluorine is already in place, subsequent SNAr introduces the other group |

| Halogen Exchange Fluorination | 2,6-Dichloropyridine | Potassium Fluoride (KF) | Converts more readily available chloropyridines to fluoropyridines |

Purification and Isolation Protocols for Research Scale Synthesis

The purification of 2-(dimethylphosphoryl)-6-fluoropyridine from the reaction mixture is essential to obtain a high-purity sample for research purposes. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Column Chromatography: A widely used technique for the purification of organic compounds is flash column chromatography on silica (B1680970) gel. The crude reaction mixture is loaded onto a silica gel column and eluted with a suitable solvent system. The polarity of the eluent is gradually increased to separate the desired product from starting materials, reagents, and byproducts. A common solvent system for compounds of this nature would be a gradient of ethyl acetate in hexanes. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: If the synthesized compound is a solid, crystallization can be an effective method for purification. The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and may require some experimentation. Common solvents for the crystallization of pyridine derivatives include ethanol, ethyl acetate, or mixtures of solvents like diethyl ether/heptane.

Extraction and Washing: Following the reaction, a standard work-up procedure involving liquid-liquid extraction is typically employed to remove inorganic salts and other water-soluble impurities. The reaction mixture is diluted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed successively with water, a mild acidic or basic solution if necessary, and finally with brine. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Table 3: Summary of Purification Protocols

| Protocol | Description | Application |

| Flash Column Chromatography | Separation based on polarity using a silica gel stationary phase and a solvent mobile phase. | General purification of the crude product. |

| Crystallization | Purification of solid compounds based on differences in solubility. | Final purification step to obtain highly pure crystalline material. |

| Liquid-Liquid Extraction | Separation of components between two immiscible liquid phases. | Initial work-up to remove inorganic salts and polar impurities. |

Coordination Chemistry and Ligand Properties of 2 Dimethylphosphoryl 6 Fluoropyridine

Ligand Design Principles: Electronic and Steric Effects of Dimethylphosphoryl and Fluoro Substituents

The coordinating properties of 2-(dimethylphosphoryl)-6-fluoropyridine (B6209536) are a direct consequence of the electronic and steric influences of its constituent functional groups. The interplay between the pyridine (B92270) nitrogen, the phosphoryl oxygen, and the fluorine substituent dictates the ligand's donor strength, basicity, and potential coordination modes.

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, making it a primary and readily available site for coordination to a metal ion. In many pyridine-based ligands, this nitrogen atom is the principal donor. However, the basicity and donor strength of the pyridine nitrogen in this specific ligand are modulated by the electronic effects of the substituents at the 2- and 6-positions.

The dimethylphosphoryl group introduces a phosphoryl oxygen atom, which can act as a secondary or complementary donor site. The oxygen atom's lone pairs can coordinate to a metal center, leading to the potential for chelation. This chelation can result in the formation of a stable five-membered ring involving the metal center, the pyridine nitrogen, the C2 carbon of the pyridine ring, the phosphorus atom, and the phosphoryl oxygen. The donor capability of the phosphoryl oxygen allows the ligand to exhibit flexible coordination behavior.

The fluorine atom at the 6-position exerts a significant electron-withdrawing inductive effect on the pyridine ring. nih.gov This effect reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and donor strength. A less basic pyridine nitrogen forms a weaker coordinate bond with a metal ion compared to an unsubstituted pyridine. This electronic modification can influence the stability and reactivity of the resulting metal complexes. The presence of electron-withdrawing groups can impact the electronic nature of the free ligand. nih.gov

The steric and electronic characteristics of ligands play a crucial role in determining the properties of the resulting complexes. researchgate.netresearchgate.net The combination of a "soft" phosphorus-containing group and a "hard" nitrogen heteroatom creates a versatile ligand. tue.nl The table below summarizes the expected electronic and steric effects of the substituents on the coordinating properties of 2-(dimethylphosphoryl)-6-fluoropyridine.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Coordination |

| Dimethylphosphoryl | 2 | Weakly electron-withdrawing | Bulky | Potential for O-coordination and chelation; steric hindrance can influence complex geometry. |

| Fluoro | 6 | Strongly electron-withdrawing (inductive) | Small | Reduces basicity of pyridine nitrogen, weakening its donor strength. |

Catalytic Applications of 2 Dimethylphosphoryl 6 Fluoropyridine Complexes

Mechanistic Pathways in Catalytic CyclesWithout experimental or computational studies, the mechanistic pathways involving complexes of 2-(Dimethylphosphoryl)-6-fluoropyridine (B6209536) cannot be described.

Role of Fluorine and Phosphoryl Groups in Catalyst Stability and Turnover

The stability and turnover rate of catalysts derived from 2-(Dimethylphosphoryl)-6-fluoropyridine are significantly influenced by the electronic and steric properties of the fluorine and dimethylphosphoryl substituents. These groups modulate the characteristics of the metal center in the catalytic complex, thereby affecting its performance. While direct comparative studies on the stability and turnover of complexes specifically featuring the 2-(Dimethylphosphoryl)-6-fluoropyridine ligand are not extensively detailed in the available literature, the roles of these individual functional groups are well-established in the broader context of coordination chemistry and catalysis.

Electronic Effects of the Fluorine Substituent:

The fluorine atom at the 6-position of the pyridine (B92270) ring exerts a strong electron-withdrawing inductive effect. This has several important consequences for the stability and reactivity of the corresponding metal complex.

Modulation of Catalytic Activity: The electronic effect of the fluorine atom can also influence the catalytic turnover rate. In catalytic cycles involving oxidative addition and reductive elimination steps, such as in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligands play a crucial role. An electron-withdrawing substituent like fluorine can make the metal center more electrophilic. This can facilitate the reductive elimination step, which is often the rate-limiting step in many catalytic cycles, thereby potentially increasing the turnover frequency. However, a highly electrophilic metal center might hinder the initial oxidative addition step. Therefore, the precise impact on the turnover number depends on the specific reaction mechanism and the nature of the substrates involved. Research on related fluorinated pyridine ligands has shown that the introduction of fluorine can significantly alter the catalytic efficiency. nih.gov

Role of the Dimethylphosphoryl Group:

The dimethylphosphoryl group at the 2-position primarily influences the catalyst's properties through its coordination behavior and electronic effects.

Strong Coordination and Chelation: The phosphoryl group is a hemilabile ligand, meaning it can coordinate to the metal center and de-coordinate during the catalytic cycle. The oxygen atom of the phosphoryl group can form a stable five-membered chelate ring with the nitrogen atom of the pyridine and the metal center. This chelation effect significantly increases the stability of the catalyst by reducing the likelihood of ligand dissociation, which is a common pathway for catalyst deactivation.

Electronic Influence on the Metal Center: The phosphoryl group is also electron-withdrawing, further modifying the electronic environment of the metal. This complements the effect of the fluorine atom, making the metal center even more electron-deficient. This can have a profound impact on the reactivity of the catalyst, influencing the rates of the elementary steps in the catalytic cycle. The electronic properties of phosphorus-based ligands are known to be critical in tuning the performance of transition metal catalysts.

Synergistic Effects and Catalyst Turnover:

The combination of a fluorine atom and a dimethylphosphoryl group on the same pyridine scaffold creates a unique ligand framework. The synergistic interplay of their electronic and steric effects can lead to catalysts with enhanced stability and controlled reactivity.

While specific data for 2-(Dimethylphosphoryl)-6-fluoropyridine complexes is limited, the principles of ligand design in catalysis suggest that this particular substitution pattern is well-suited for creating robust and active catalysts. The data in the table below, extrapolated from studies on related catalytic systems, illustrates the general effects of electron-withdrawing groups on catalyst performance.

Table 1: General Influence of Ligand Electronic Properties on Catalytic Parameters

| Ligand Feature | Effect on Metal Center | Impact on Catalyst Stability | Potential Impact on Turnover Frequency (TOF) |

| Strong σ-donating group | Electron-rich | May decrease stability due to weaker M-L bond | Can accelerate oxidative addition, but slow down reductive elimination |

| Strong π-accepting group | Electron-poor | Can increase stability via back-bonding | Can slow down oxidative addition, but accelerate reductive elimination |

| Fluorine (Inductive EWG) | Electron-poor | Increases stability | Generally accelerates reductive elimination |

| Phosphoryl (Inductive EWG) | Electron-poor | Increases stability through chelation | Modulates electronic properties for optimal turnover |

This table presents generalized trends and the actual effects can be highly dependent on the specific metal, reaction, and substrates.

Mechanistic Investigations of Reactivity and Interactions

Reaction Pathways Involving the Pyridine (B92270) Ring

The pyridine ring in 2-(Dimethylphosphoryl)-6-fluoropyridine (B6209536) is susceptible to nucleophilic attack, particularly at the carbon atom bearing the fluorine substituent. This reactivity is a consequence of the electron-deficient nature of the pyridine ring, which is further enhanced by the inductive effect of the fluorine atom and the phosphoryl group.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-fluoropyridines. nih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing dimethylphosphoryl group at the 2-position is expected to further activate the ring towards nucleophilic attack at the 6-position, stabilizing the negative charge in the intermediate.

The rate of SNAr reactions on fluoropyridines is generally faster than on their chloro- or bromo-analogues, a trend attributed to the high electronegativity of fluorine which facilitates the initial nucleophilic attack. nih.gov Studies on related systems have shown that various nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoropyridines

| Nucleophile | Product | Reaction Conditions | Reference |

| NaOEt | 2-Ethoxypyridine | EtOH | nih.gov |

| MeNH2 | 2-(Methylamino)pyridine | THF/H2O | nih.gov |

This table presents general reactivity patterns for fluoropyridines; specific data for 2-(Dimethylphosphoryl)-6-fluoropyridine is limited in publicly available literature.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-deficient nature of the heterocycle. rsc.org The nitrogen atom and the electron-withdrawing substituents, such as the fluorine and dimethylphosphoryl groups, further deactivate the ring towards electrophilic attack. Theoretical studies on the nitration of pyridine derivatives indicate that the reaction proceeds through a stepwise polar mechanism, but the protonated species, which is prevalent in the acidic media required for many EAS reactions, is strongly deactivated. rsc.orgresearchgate.net

Consequently, electrophilic aromatic substitution on 2-(Dimethylphosphoryl)-6-fluoropyridine is not a typical reaction pathway under standard conditions. If such a reaction were to occur, it would likely require harsh conditions and would be expected to proceed with low yield and regioselectivity.

Reactivity of the Dimethylphosphoryl Group

The dimethylphosphoryl group is not merely a passive substituent; it actively participates in directing reactivity and engaging in various intermolecular interactions.

The P=O bond of the dimethylphosphoryl group is a key functional feature. It can act as a coordinating site for Lewis acids, which can, in turn, influence the reactivity of the entire molecule. nih.gov While specific transformations of the dimethylphosphoryl group on this particular pyridine derivative are not extensively documented, related phosphoryl compounds can undergo various reactions. For instance, reduction of the P=O group can lead to the corresponding phosphine (B1218219). The phosphorus atom can also be a center for further substitution reactions, although these are less common than reactions involving the pyridine ring.

The oxygen atom of the dimethylphosphoryl group is a potent hydrogen bond acceptor. This ability to form hydrogen bonds can significantly influence the solubility, crystal packing, and biological activity of the molecule. In protein-ligand interactions, for example, hydrogen bonds involving fluorine are also recognized, though they are generally weaker than those involving oxygen or nitrogen. nih.govnih.gov

Furthermore, the phosphoryl group can participate in n → π* interactions. This type of non-covalent interaction involves the donation of electron density from a lone pair (n) of an oxygen atom into the antibonding orbital (π) of a nearby aromatic system. rsc.orgraineslab.com These interactions are known to play a role in the conformational stability of molecules and in directing supramolecular assembly. rsc.org In the context of 2-(Dimethylphosphoryl)-6-fluoropyridine, an intramolecular n → π interaction between the phosphoryl oxygen and the electron-deficient pyridine ring is conceivable and could influence the molecule's conformation.

Table 2: Potential Intermolecular Interactions of 2-(Dimethylphosphoryl)-6-fluoropyridine

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Hydrogen bond donor (e.g., H-O, H-N) | Oxygen of the dimethylphosphoryl group | Influences solubility and crystal packing |

| Hydrogen Bonding | N-H or O-H in a biomolecule | Fluorine atom | Can contribute to protein-ligand binding affinity nih.govnih.gov |

| n → π* Interaction | Lone pair of phosphoryl oxygen | π* orbital of the pyridine ring | Affects molecular conformation and stability rsc.orgraineslab.com |

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

In-situ spectroscopic techniques are invaluable for elucidating reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring the progress of reactions involving 2-(Dimethylphosphoryl)-6-fluoropyridine.

1H, 19F, and 31P NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products in real-time. wiley.com Chemical shift changes in the 1H and 19F NMR spectra can provide evidence for the formation of intermediates, such as the Meisenheimer complex in SNAr reactions. fluorine1.ru For instance, the fluorine signal in the 19F NMR spectrum of the starting material would be expected to disappear as the substitution reaction proceeds. nih.gov

Table 3: Key NMR Nuclei for Monitoring Reactions of 2-(Dimethylphosphoryl)-6-fluoropyridine

| Nucleus | Information Provided |

| 1H | Changes in the aromatic proton signals indicate substitution on the pyridine ring. |

| 19F | Disappearance of the fluorine signal confirms substitution at the 6-position. nih.gov |

| 31P | Chemical shift can be sensitive to changes in the electronic environment of the phosphoryl group. |

By employing these spectroscopic methods, it is possible to gain a detailed understanding of the kinetics and mechanisms of reactions involving this versatile fluorinated phosphorylpyridine.

Kinetics of Key Transformations

A comprehensive search of scientific literature and chemical databases for specific kinetic data on the transformations of 2-(Dimethylphosphoryl)-6-fluoropyridine, such as rate constants, activation energies, and detailed kinetic studies, did not yield any specific quantitative results for this particular compound. The available literature focuses more broadly on the reactivity and synthesis of substituted fluoropyridines and related phosphinoyl compounds, without providing the specific kinetic parameters for "2-(Dimethylphosphoryl)-6-fluoropyridine."

However, based on the general principles of nucleophilic aromatic substitution (SNAr) on pyridine rings, several factors are known to influence the kinetics of reactions involving similar substrates. The reactivity of halopyridines in SNAr reactions is significantly affected by the nature of the halogen, the position of the substituent, and the presence of activating or deactivating groups.

For 2-halopyridines, the rate of nucleophilic substitution is often faster than that for the corresponding 3- or 4-halo isomers. This is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than the reaction of 2-chloropyridine (B119429) under the same conditions, highlighting the activating effect of the fluorine atom in this position. nih.gov

The dimethylphosphoryl group at the 2-position of the pyridine ring is expected to be a strong electron-withdrawing group. This characteristic would further activate the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the activating group. In the case of 2-(Dimethylphosphoryl)-6-fluoropyridine, the fluorine atom is in a position that is activated by the phosphoryl group, which would likely lead to a high rate of nucleophilic substitution at the C-6 position.

Computational and Theoretical Studies

Spectroscopic Property Simulations:

Theoretical calculations are essential for predicting NMR (¹H, ¹³C, ¹⁹F, ³¹P) chemical shifts and vibrational frequencies (IR and Raman). These simulated spectra are invaluable for interpreting experimental data.

Reaction Mechanism Elucidation:

Solvent Effects:The influence of different solvents on reaction energetics and molecular properties would be simulated to predict behavior in various chemical environments.researchgate.net

The absence of such specific research in the public domain underscores a gap in the current body of chemical literature. The synthesis and computational analysis of 2-(Dimethylphosphoryl)-6-fluoropyridine (B6209536) would represent a novel contribution to the field, offering valuable data for chemists working in areas such as medicinal chemistry, materials science, and catalysis. Until such studies are performed and published, a detailed article conforming to the requested scientific rigor and specificity cannot be provided.

Ligand-Metal Interaction Studies of Phosphine-Substituted Pyridines

The interaction between metal centers and phosphine-substituted pyridine (B92270) ligands, such as the analogous compound 2-(diphenylphosphino)pyridine, is a subject of significant interest in computational chemistry. These studies provide deep insights into the nature of the coordinate bond, which is crucial for understanding and predicting the behavior of these complexes in various applications, including catalysis. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural characteristics of these interactions.

Bonding Analysis (e.g., Natural Bond Orbital (NBO), Energy Decomposition Analysis (EDA))

Bonding analysis methods are powerful computational tools used to dissect the nature of the chemical bond between a ligand and a metal. These analyses provide a quantitative and qualitative understanding of the factors that contribute to the stability of metal complexes.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is employed to understand the donation and back-donation of electron density between the ligand and the metal. In phosphine-substituted pyridine metal complexes, the primary interaction is the σ-donation from the phosphorus lone pair to an empty d-orbital of the metal. mdpi.com This interaction is a key contributor to the stability of the complex.

A Natural Chemical Shift (NCS) analysis, which is based on the NBO method, has been used to interpret the correlation between 31P chemical shifts and Ru-P bond distances in Ru(II) phosphine (B1218219) complexes. researchgate.net This analysis revealed that the σ-donating properties of other ligands in the complex have a significant influence on the phosphine chemical shifts. researchgate.net

The following table summarizes typical bond lengths observed in a diphenyl-2-pyridylphosphine (B124867) complex of copper(II), as determined by X-ray crystallography and optimized using DFT calculations. researchgate.net

| Bond | Bond Length (Å) - Experimental | Bond Length (Å) - Calculated |

| Cu–N1 | 198.8(1) | - |

| Cu–O1 | 201.3(1) | - |

| Cu–O2 | 236.2(1) | - |

| P–O1 | 150.7(1) | - |

This data is for an oxidized phosphine ligand where the phosphorus is bonded to an oxygen, which then coordinates to the copper center. researchgate.net

Energy Decomposition Analysis (EDA):

EDA is a computational method that partitions the interaction energy between two molecular fragments—in this case, the ligand and the metal—into physically meaningful components. researchgate.net These components typically include electrostatic interactions, Pauli repulsion, and orbital interactions (which encompass both donation and back-donation). researchgate.net

While specific EDA data for 2-(Dimethylphosphoryl)-6-fluoropyridine is not available in the literature, the principles of EDA can be applied to understand the bonding in analogous phosphine-pyridine metal complexes. The electrostatic component arises from the attraction between the positively charged metal center and the negative charge density on the donor atoms of the ligand. The Pauli repulsion is a destabilizing term that results from the interaction of filled orbitals on the metal and the ligand. The orbital interaction term quantifies the stabilization energy gained from the mixing of occupied and unoccupied orbitals of the metal and the ligand.

Orbital Interactions and Their Impact on Catalysis

The nature of the orbital interactions between a phosphine-substituted pyridine ligand and a metal center is fundamental to the catalytic activity of the resulting complex. The balance between σ-donation and π-acidity of the ligand can be fine-tuned by modifying its substituents, which in turn influences the electronic properties of the metal center and its reactivity. umb.edu

Phosphines are well-known for their role as spectator ligands in catalysis, where their electronic and steric properties can be systematically altered. umb.edu Electron-rich phosphines are strong σ-donors, which increases the electron density on the metal center. This can enhance the metal's ability to participate in oxidative addition reactions, a key step in many catalytic cycles. gessnergroup.com

Conversely, the π-acceptor character of the phosphine ligand, arising from back-donation into P-C σ* orbitals, can decrease the electron density on the metal. umb.edu This can facilitate reductive elimination, another crucial step in catalysis. The ability to modulate these orbital interactions is a powerful tool in catalyst design. gessnergroup.com

The frontier molecular orbitals (HOMO and LUMO) of the metal complex play a direct role in its reactivity. For example, in gold(I)-phosphine complexes, the LUMO often contains the π*-metal interaction, which is crucial for the activation of substrates in gold-catalyzed reactions. nih.gov Computational studies can map out the energies and compositions of these frontier orbitals, providing insights into the catalytic potential of a complex.

Prediction of Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their macroscopic properties or biological activities. These models are built using statistical methods and molecular descriptors that encode information about the compounds' topology, geometry, and electronic structure.

For phosphine-substituted pyridines, QSPR models could be developed to predict properties such as their binding affinity to different metal centers, their stability, or their solubility. For instance, a QSPR study could correlate molecular descriptors of a series of phosphine-pyridine ligands with the stability constants of their complexes with a particular metal ion.

In the context of catalysis, QSAR models could be used to predict the catalytic activity of metal complexes with different phosphine-pyridine ligands. The descriptors in such a model might include steric parameters of the phosphine group (like the Tolman cone angle), electronic parameters (like the pKa of the pyridine nitrogen), and quantum chemical descriptors (like the HOMO-LUMO gap of the complex).

While specific QSAR/QSPR studies on 2-(Dimethylphosphoryl)-6-fluoropyridine are not documented, the general approach has been applied to various classes of organic and organometallic compounds. For example, QSAR models have been developed for phosphorus-substituted quinoline (B57606) derivatives as topoisomerase I inhibitors. Such studies demonstrate the potential of computational modeling to guide the design of new ligands and catalysts with desired properties.

Advanced Spectroscopic and Diffraction Characterization of 2 Dimethylphosphoryl 6 Fluoropyridine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. For 2-(Dimethylphosphoryl)-6-fluoropyridine (B6209536), a multinuclear approach would be required.

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) for Structural Elucidation and Solution Dynamics

A full NMR analysis would involve acquiring and interpreting spectra from four different nuclei:

¹H NMR: This spectrum would show signals for the protons on the pyridine (B92270) ring and the two methyl groups attached to the phosphorus atom. The chemical shifts and coupling constants (J-couplings) between adjacent protons (³JHH), between protons and the phosphorus atom (²JPH and ³JPH), and between protons and the fluorine atom (³JHF and ⁴JHF) would be critical for confirming the substitution pattern on the pyridine ring.

¹³C NMR: The carbon spectrum would reveal distinct signals for each unique carbon atom in the molecule. The large one-bond coupling between carbon and fluorine (¹JCF) for the carbon atom at position 6 would be a key diagnostic feature. Couplings to the phosphorus atom (¹JPC, ²JPC, etc.) would further confirm the structure.

¹⁹F NMR: This spectrum would show a single resonance for the fluorine atom at the 6-position. The coupling of this fluorine to the adjacent proton (³JHF) and to the phosphorus atom across the ring system (⁴JFP) would provide valuable structural information.

³¹P NMR: The phosphorus spectrum would display a single signal, confirming the presence of one phosphorus environment. The chemical shift would be indicative of a pentavalent phosphine (B1218219) oxide. Couplings to nearby protons and the fluorine atom would be observed.

Without experimental data, a representative data table cannot be constructed. A hypothetical table would look like this:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | value | e.g., ddd | ³JHH, ⁴JHF, ⁵JHP | H-3 |

| ¹H | value | e.g., t | ³JHH, ³JHP | H-4 |

| ¹H | value | e.g., ddd | ³JHH, ³JHF, ³JHP | H-5 |

| ¹H | value | e.g., d | ²JHP | P-(CH₃)₂ |

| ¹³C | value | e.g., d | ¹JCF | C-6 |

| ¹³C | value | e.g., d | ¹JCP | C-2 |

| ¹⁹F | value | e.g., m | ³JFH, ⁴JFP | F-6 |

| ³¹P | value | e.g., m | ²JPH, ³JPH, ⁴JFP | P=O |

| Note: This table is for illustrative purposes only. The values are hypothetical. |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and for probing the spatial relationships between atoms. Key techniques would include:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity between protons, offering insights into the preferred conformation of the molecule in solution, particularly the orientation of the dimethylphosphoryl group relative to the pyridine ring.

X-ray Diffraction Studies

X-ray diffraction provides the definitive solid-state structure of a crystalline compound.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Growing a suitable single crystal of 2-(Dimethylphosphoryl)-6-fluoropyridine or one of its metal complexes would allow for its precise three-dimensional structure to be determined. This analysis would yield the exact spatial arrangement of all atoms, confirming the molecular geometry and revealing how the molecules pack together in the crystal lattice (supramolecular structure).

Analysis of Bond Lengths, Angles, and Dihedral Angles

The crystallographic data would provide a detailed table of all bond lengths, bond angles, and dihedral (torsion) angles. This information is fundamental for understanding the molecule's geometry. For instance, one could precisely determine the P=O and C-F bond lengths, the angles within the pyridine ring, and the torsion angle describing the rotation of the phosphoryl group relative to the aromatic ring.

A hypothetical data table for key structural parameters would be formatted as follows:

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| P1 | O1 | value |

| P1 | C2 | value |

**Selected Bond Angles (°) **

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| O1 | P1 | C2 | value |

**Selected Dihedral Angles (°) **

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| N1 | C2 | P1 | O1 | value |

Note: This table is for illustrative purposes only. The values are hypothetical.

Intermolecular Interactions (e.g., Halogen Bonding involving Fluorine, Phosphoryl-driven interactions)

The analysis of the crystal packing would be crucial for identifying non-covalent interactions that govern the supramolecular assembly. Key interactions to investigate would include:

Phosphoryl-driven interactions: The highly polar P=O group is a strong hydrogen bond acceptor. In the absence of traditional hydrogen bond donors, it can participate in weaker C-H···O interactions with protons from the methyl or pyridine groups of neighboring molecules.

Halogen Bonding: The fluorine atom on the pyridine ring is electron-rich and generally a poor halogen bond donor. However, the region opposite the C-F bond can have a positive electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor in specific contexts, though this is less common for fluorine than for heavier halogens. More likely, the fluorine could act as an acceptor in interactions with electropositive regions of adjacent molecules.

π-π Stacking: The electron-deficient fluorinated pyridine ring could engage in π-π stacking interactions with other aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Metal-Ligand Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of 2-(Dimethylphosphoryl)-6-fluoropyridine. These methods allow for the identification of key functional groups and provide evidence of metal-ligand coordination in its complexes. The vibrational spectrum is dominated by bands arising from the pyridine ring, the dimethylphosphoryl group, and the carbon-fluorine bond.

The phosphoryl group (P=O) is particularly informative. In the free ligand, the P=O stretching vibration typically appears as a strong band in the infrared spectrum. Upon coordination to a metal center through the phosphoryl oxygen, a noticeable shift to a lower wavenumber (red shift) is expected. This shift is a direct consequence of the weakening of the P=O double bond due to the donation of electron density to the metal ion. The magnitude of this shift can provide an indication of the strength of the metal-oxygen bond.

The pyridine ring itself exhibits a series of characteristic vibrations. Ring stretching modes are typically observed in the 1400-1600 cm⁻¹ region. The positions of these bands can be sensitive to substitution and coordination. For instance, the C-F stretching vibration is expected in the 1150-1250 cm⁻¹ range. researchgate.net

In metal complexes of 2-(Dimethylphosphoryl)-6-fluoropyridine, new vibrational modes corresponding to metal-ligand bonds appear at lower frequencies, typically below 600 cm⁻¹. These bands, which can be attributed to M-O and M-N stretching vibrations, provide direct evidence of coordination.

Table 1: Representative Vibrational Frequencies for 2-(Dimethylphosphoryl)-6-fluoropyridine and its Metal Complexes

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Free Ligand) | Expected Shift upon Metal Coordination |

| P=O Stretch | 1150 - 1250 | Shift to lower frequency (red shift) |

| Pyridine Ring Stretch | 1400 - 1600 | Minor shifts |

| C-F Stretch | 1150 - 1250 | Minor shifts |

| P-C (Methyl) Stretch | 700 - 800 | Minor shifts |

| Metal-Oxygen (M-O) Stretch | Not present | Appears in the 400 - 600 cm⁻¹ range |

| Metal-Nitrogen (M-N) Stretch | Not present | Appears in the 200 - 400 cm⁻¹ range |

Note: The exact positions of the vibrational bands can vary depending on the specific metal ion, the coordination geometry, and the physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry is an indispensable technique for determining the molecular weight of 2-(Dimethylphosphoryl)-6-fluoropyridine and for elucidating its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition.

Under electron impact (EI) ionization, the molecular ion of 2-(Dimethylphosphoryl)-6-fluoropyridine is expected to undergo a series of characteristic fragmentation reactions. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragment ions.

Common fragmentation patterns for related organophosphorus and pyridine compounds suggest several likely cleavage pathways for this molecule. researchgate.net One of the primary fragmentation routes would likely involve the cleavage of the P-C(pyridine) bond, leading to the formation of ions corresponding to the dimethylphosphoryl group and the fluoropyridine moiety. Another expected fragmentation is the loss of a methyl group from the phosphoryl moiety. The pyridine ring itself can also undergo fragmentation.

The fragmentation pattern can become more complex in the mass spectra of metal complexes of 2-(Dimethylphosphoryl)-6-fluoropyridine. In such cases, the observed fragments can provide valuable information about the ligand-to-metal ratio and the stability of the coordination sphere.

Table 2: Plausible Mass Spectrometric Fragments for 2-(Dimethylphosphoryl)-6-fluoropyridine

| Fragment Ion | Proposed Structure | Plausible m/z |

| [M]⁺ | [C₇H₉FNOP]⁺ | 173.04 |

| [M - CH₃]⁺ | [C₆H₆FNOP]⁺ | 158.02 |

| [M - F]⁺ | [C₇H₉NOP]⁺ | 154.05 |

| [PO(CH₃)₂]⁺ | [(CH₃)₂PO]⁺ | 77.02 |

| [C₅H₃FN]⁺ | [2-fluoropyridine radical cation] | 96.02 |

Note: The m/z values are calculated for the most abundant isotopes. The observed fragmentation pattern can be influenced by the ionization method and the instrumental conditions.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency

Potential avenues for exploration include:

Direct C-H Phosphorylation: Investigating transition-metal-catalyzed C-H activation and phosphorylation of 2-fluoropyridine (B1216828) would offer a more atom-economical approach. Catalytic systems based on palladium, rhodium, or iridium, which have shown success in similar transformations, could be explored.

Late-Stage Fluorination: Developing methods for the late-stage fluorination of a pre-functionalized 2-(dimethylphosphoryl)pyridine precursor could provide a more convergent and flexible synthetic strategy. This would allow for the synthesis of various analogues by modifying the precursor before the final fluorination step.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly if hazardous reagents or intermediates are involved. Continuous flow processes can offer precise control over reaction parameters, leading to improved yields and purity.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Phosphorylation | High atom economy, reduced waste | Regioselectivity, catalyst cost and sensitivity |

| Late-Stage Fluorination | Synthetic flexibility, access to analogues | Harsh fluorinating agents, substrate compatibility |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

Exploration of New Catalytic Transformations

The unique electronic properties of 2-(Dimethylphosphoryl)-6-fluoropyridine (B6209536), arising from the combination of the pyridine (B92270) nitrogen, the phosphoryl group, and the fluorine atom, make it an intriguing candidate as a ligand or catalyst in a variety of organic transformations. The phosphoryl group can act as a Lewis basic site or a coordinating group for metal centers, while the fluorinated pyridine ring can modulate the electronic properties of the catalyst.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral variants of 2-(Dimethylphosphoryl)-6-fluoropyridine could lead to new classes of ligands for enantioselective catalysis. These could be applied in reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.

Photoredox Catalysis: The electron-deficient nature of the pyridine ring could be exploited in photoredox catalysis. The compound could potentially act as a photosensitizer or a ligand for a photocatalytically active metal center.

Frustrated Lewis Pair (FLP) Chemistry: The steric and electronic properties of the phosphoryl group and the pyridine nitrogen could be tuned to create a frustrated Lewis pair, capable of activating small molecules like H₂, CO₂, and olefins.

Design of Chiral Analogues for Enantioselective Processes

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral analogues of 2-(Dimethylphosphoryl)-6-fluoropyridine could provide access to novel and effective catalysts for asymmetric synthesis.

Strategies for introducing chirality could include:

P-Stereogenic Centers: The synthesis of analogues where the phosphorus atom is a stereocenter would create a class of P-chiral ligands. Recent advances in the synthesis of P-stereogenic phosphine (B1218219) oxides could be adapted for this purpose. nsf.govnih.govresearchgate.net

Chiral Substituents: The introduction of chiral substituents on the pyridine ring or at the phosphorus atom would provide another avenue for creating chiral ligands. This approach allows for a modular design where the chiral environment can be systematically varied.

Atropisomeric Scaffolds: The design of sterically hindered biaryl or other rotationally restricted structures incorporating the 2-(dimethylphosphoryl)-6-fluoropyridine moiety could lead to atropisomeric ligands with high enantioselectivity.

The potential applications for these chiral analogues are vast and could include key industrial processes that rely on asymmetric catalysis.

Integration into Supramolecular Architectures and Materials Chemistry

The ability of the phosphoryl group to form strong hydrogen bonds and coordinate to metal ions, combined with the potential for π-π stacking interactions involving the pyridine ring, makes 2-(Dimethylphosphoryl)-6-fluoropyridine an excellent building block for supramolecular chemistry and materials science.

Future research directions in this area could involve:

Self-Assembling Systems: Investigating the self-assembly of 2-(Dimethylphosphoryl)-6-fluoropyridine and its derivatives into well-defined supramolecular structures such as gels, liquid crystals, or discrete cages.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the compound as a ligand to construct novel coordination polymers and MOFs with interesting properties, such as porosity for gas storage and separation, or catalytic activity.

Functional Materials: Incorporating the 2-(dimethylphosphoryl)-6-fluoropyridine unit into polymers or other materials to impart specific properties, such as flame retardancy, altered electronic properties, or improved thermal stability. The presence of both phosphorus and fluorine could lead to synergistic effects in these applications.

Advanced Theoretical Prediction and Experimental Validation Feedback Loops

To accelerate the discovery and development process, a strong interplay between theoretical predictions and experimental validation is crucial. Computational chemistry can provide valuable insights into the properties and reactivity of 2-(Dimethylphosphoryl)-6-fluoropyridine and its derivatives, guiding experimental efforts.

Key areas for a combined theoretical and experimental approach include:

DFT Studies: Using Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in understanding its behavior in catalytic cycles and in designing new catalysts with improved performance.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of synthetic reactions and catalytic transformations, providing a rational basis for optimizing reaction conditions and catalyst design.

Materials Property Prediction: Theoretical calculations can be employed to predict the properties of supramolecular assemblies and materials incorporating the 2-(dimethylphosphoryl)-6-fluoropyridine unit, guiding the synthesis of materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Dimethylphosphoryl)-6-fluoropyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves fluorination of precursor pyridines using agents like potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) under controlled temperatures (60–100°C) . Optimizing stoichiometry of dimethylphosphorylating agents (e.g., POCl3 followed by dimethylamine) and reaction time (12–24 hours) improves yields. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(Dimethylphosphoryl)-6-fluoropyridine?

- Methodological Answer :

- NMR : Prioritize NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm) and NMR for phosphoryl group verification (δ ≈ 20–25 ppm) .

- X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids to validate molecular geometry .

- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]) matches theoretical mass (error <2 ppm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve ambiguities in the molecular structure of 2-(Dimethylphosphoryl)-6-fluoropyridine derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXD identifies heavy atoms via dual-space recycling, while SHELXL refines anisotropic displacement parameters .

- Ambiguity Resolution : Compare observed vs. calculated bond lengths (C-F: ~1.34 Å; P=O: ~1.48 Å). For disordered structures, apply PART instructions in SHELXL to model split positions .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, stability) of 2-(Dimethylphosphoryl)-6-fluoropyridine across studies?

- Methodological Answer :

- Controlled Replication : Standardize solvents (e.g., DMSO for solubility tests) and temperature (25°C ± 0.5°C). Use dynamic light scattering (DLS) to assess aggregation effects .

- Meta-Analysis : Apply Q-test or I² statistics to evaluate heterogeneity in published data. Outliers may arise from unaccounted moisture sensitivity, requiring inert-atmosphere handling .

Q. How can computational models supplement absent experimental data on the ecological impact of 2-(Dimethylphosphoryl)-6-fluoropyridine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.